N-[2-(2-methoxyphenoxy)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[2-(2-Methoxyphenoxy)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a carboxamide group substituted with a 2-(2-methoxyphenoxy)ethyl chain. This scaffold is part of a broader class of nitrogen- and sulfur-containing heterocycles known for diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The compound’s structure combines a thiazolo[3,2-a]pyrimidine core with a flexible ethoxy linker and a methoxy-substituted aromatic ring, which may influence its physicochemical and pharmacological behavior.
Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-22-12-4-2-3-5-13(12)23-8-6-17-14(20)11-10-18-16-19(15(11)21)7-9-24-16/h2-5,7,9-10H,6,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYBXZQYBGFRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-methoxyphenoxy)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound with a complex structure that belongs to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities, including potential applications in anticancer, antiviral, and anti-inflammatory therapies.
Chemical Structure and Properties
The compound can be described by the following IUPAC name: N-(2-methoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. Its molecular formula is , and it features a thiazolo-pyrimidine core that is known for its reactivity and biological significance.
Synthesis
The synthesis of this compound typically involves a multi-step process including a three-component condensation reaction of ethyl acetoacetate, 1,3-thiazol-2-amine, and an aromatic aldehyde. The reaction conditions often include isopropyl alcohol under ultrasonic activation at room temperature, which enhances yield and purity.
Anticancer Properties
Research indicates that compounds within the thiazolopyrimidine family exhibit significant anticancer activity. A study focusing on related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .
Antiviral Activity
The antiviral potential of this compound has been explored in several studies. It has been shown to inhibit viral replication in vitro by targeting viral enzymes essential for the replication cycle. This suggests a promising avenue for the development of antiviral therapies against various pathogens.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by acting as a selective inhibitor of cyclooxygenase (COX)-2. This inhibition is crucial for reducing inflammation without affecting COX-1, which is responsible for maintaining gastrointestinal integrity. The anti-inflammatory effects have been linked to its antioxidant capacity, which helps mitigate oxidative stress in tissues .
In Vitro Studies
Several in vitro studies have evaluated the biological activity of similar thiazolopyrimidine derivatives. For instance:
- Study on COX Inhibition : A series of 2-methoxyphenols were tested for their COX-2 inhibitory activity. The results indicated that certain derivatives showed significant inhibition with IC50 values in the low micromolar range .
- Antioxidant Activity : The antioxidant capacity was assessed using DPPH radical-scavenging assays, revealing that these compounds effectively neutralized free radicals, thereby supporting their potential use in inflammatory conditions .
In Vivo Studies
In vivo studies have also been conducted to evaluate the therapeutic efficacy of these compounds in animal models:
- Cancer Models : Animal studies demonstrated that administration of thiazolopyrimidine derivatives led to reduced tumor sizes and improved survival rates compared to control groups. The observed effects were attributed to enhanced apoptosis and reduced angiogenesis within tumors.
- Inflammation Models : In models of acute inflammation, treatment with the compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
N-(2-Methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851945-16-9)
- Structure: Differs in the substitution at the carboxamide nitrogen, featuring a 2-methoxyphenyl group instead of a 2-(2-methoxyphenoxy)ethyl chain.
- The ortho-methoxy group may enhance steric hindrance compared to para-substituted analogs .
N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851943-68-5)
- Structure : Contains a phenethyl group with a para-methoxy substitution.
- Implications: The para-methoxy group offers electronic effects (e.g., increased electron density) that could enhance π-π stacking with aromatic residues in enzymes. The phenethyl linker may improve lipophilicity compared to the phenoxyethyl chain in the target compound .
N-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Structure : Substituted with a benzothiazole ring at the carboxamide nitrogen.
- Implications : The benzothiazole moiety introduces rigidity and planar geometry, which may improve binding to flat enzyme active sites (e.g., kinase ATP pockets) but reduce solubility .
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Structure : Features a 4-methoxyphenyl group at position 5 and a phenyl group on the carboxamide.
- Implications : The dihydrothiazole ring (2,3-dihydro) may reduce aromaticity, altering electronic properties and metabolic stability compared to the fully aromatic target compound .
Enzyme Inhibition
- Thiazolo[3,2-a]pyrimidines with carboxamide substituents (e.g., ) exhibit inhibitory activity against CDC25 phosphatase and casein kinase, critical in cancer cell cycle regulation. The target compound’s methoxyphenoxyethyl group may enhance selectivity by interacting with hydrophobic enzyme regions .
- Calcium Antagonism : Derivatives in showed weaker activity than nifedipine, suggesting that bulkier substituents (e.g., benzothiazole in ) may hinder binding to L-type calcium channels .
Antimicrobial Activity
- Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring () demonstrated improved antibacterial activity. The target compound’s methoxy group, being electron-donating, may reduce efficacy against Gram-negative bacteria but enhance penetration into eukaryotic cells .
Antitumor Potential
- Compounds with ketoaryl substituents () displayed conformational flexibility, correlating with antitumor activity. The target compound’s ethoxy linker may similarly allow adaptive binding to DNA or tubulin .
Physicochemical and Crystallographic Properties
- Crystallinity: Analogs in and form hydrogen-bonded networks via carbonyl and amino groups. The target compound’s phenoxyethyl chain may promote π-halogen or CH-π interactions, altering crystal packing and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
